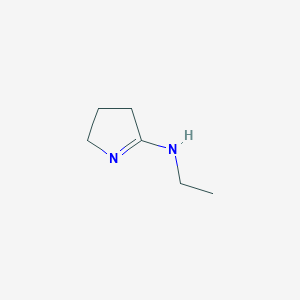

N-ethyl-3,4-dihydro-2H-pyrrol-5-amine

Beschreibung

N-Ethyl-3,4-Dihydro-2H-pyrrol-5-amin ist eine stickstoffhaltige heterocyclische Verbindung. Diese Verbindung gehört zur Pyrrolfamilie, die für ihre vielfältigen biologischen Aktivitäten und Anwendungen in verschiedenen Bereichen wie Pharmazeutika, organische Materialien und Naturstoffe bekannt ist .

2. Herstellungsmethoden

Synthesewege und Reaktionsbedingungen: Die Synthese von N-Ethyl-3,4-Dihydro-2H-pyrrol-5-amin kann durch verschiedene Methoden erreicht werden. Ein gängiger Ansatz beinhaltet die Kondensation von 2,5-Dimethoxytetrahydrofuran mit Ethylamin in Gegenwart einer katalytischen Menge an Eisen(III)-chlorid. Diese Reaktion verläuft unter milden Bedingungen und liefert das gewünschte Produkt in guten bis hervorragenden Ausbeuten .

Industrielle Produktionsmethoden: Die industrielle Produktion von N-Ethyl-3,4-Dihydro-2H-pyrrol-5-amin beinhaltet typischerweise die großtechnische Synthese unter Verwendung ähnlicher Kondensationsreaktionen. Der Einsatz von kontinuierlichen Fließreaktoren und optimierten Reaktionsbedingungen kann die Effizienz und Ausbeute des Produktionsprozesses verbessern .

Eigenschaften

CAS-Nummer |

872-83-3 |

|---|---|

Molekularformel |

C6H12N2 |

Molekulargewicht |

112.17 g/mol |

IUPAC-Name |

N-ethyl-3,4-dihydro-2H-pyrrol-5-amine |

InChI |

InChI=1S/C6H12N2/c1-2-7-6-4-3-5-8-6/h2-5H2,1H3,(H,7,8) |

InChI-Schlüssel |

XHZVBQOIVAXSRT-UHFFFAOYSA-N |

Kanonische SMILES |

CCNC1=NCCC1 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of N-ethyl-3,4-dihydro-2H-pyrrol-5-amine can be achieved through several methods. One common approach involves the condensation of 2,5-dimethoxytetrahydrofuran with ethylamine in the presence of a catalytic amount of iron (III) chloride. This reaction proceeds under mild conditions and yields the desired product in good to excellent yields .

Industrial Production Methods: Industrial production of N-ethyl-3,4-dihydro-2H-pyrrol-5-amine typically involves large-scale synthesis using similar condensation reactions. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process .

Analyse Chemischer Reaktionen

Reaktionstypen: N-Ethyl-3,4-Dihydro-2H-pyrrol-5-amin unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Diese Verbindung kann zu entsprechenden N-Ethyl-Pyrrol-Derivaten oxidiert werden.

Reduktion: Reduktionsreaktionen können sie in gesättigtere Amin-Derivate umwandeln.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Wasserstoffperoxid.

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid oder Natriumborhydrid werden typischerweise verwendet.

Substitution: Reagenzien wie Alkylhalogenide oder Sulfonylchloride werden unter basischen Bedingungen verwendet.

Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene N-Ethyl-Pyrrol-Derivate, gesättigte Amin-Derivate und substituierte Pyrrolverbindungen .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

N-ethyl-3,4-dihydro-2H-pyrrol-5-amine has garnered attention for its potential therapeutic applications, particularly in the development of new pharmaceuticals. The compound's structure allows it to interact with various biological targets.

Anticancer Activity

Recent studies have highlighted the compound's anticancer properties. For instance, derivatives of N-ethyl-3,4-dihydro-2H-pyrrol-5-amine have shown promising results against several cancer cell lines:

| Compound | Cell Line | Percent Growth Inhibition (%) |

|---|---|---|

| 1 | SNB-19 | 86.61 |

| 2 | OVCAR-8 | 85.26 |

| 3 | NCI-H40 | 75.99 |

These findings suggest that modifications to the N-ethyl group can enhance the compound's efficacy against various types of cancer cells .

Neuroprotective Effects

Research indicates that N-ethyl-3,4-dihydro-2H-pyrrol-5-amine may possess neuroprotective properties. In animal models, it has been shown to reduce neuroinflammation and improve cognitive function in conditions such as Alzheimer's disease .

Organic Synthesis

N-ethyl-3,4-dihydro-2H-pyrrol-5-amine serves as a versatile building block in organic synthesis. It can participate in various chemical reactions, leading to the formation of complex molecules.

Synthesis of Dihydropyrroles

The compound can be utilized in the synthesis of substituted dihydropyrroles through cyclization reactions. This process is crucial for producing compounds with biological activity:

| Reaction Type | Yield (%) | Conditions |

|---|---|---|

| Cyclization | 82 | THF, base (NEt) |

| Coupling | 90 | Organocatalytic conditions |

These methods demonstrate the compound's utility in creating diverse molecular scaffolds .

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial efficacy of derivatives synthesized from N-ethyl-3,4-dihydro-2H-pyrrol-5-amine against strains such as Staphylococcus aureus and Escherichia coli. The results indicated that certain derivatives exhibited significant antibacterial activity, highlighting their potential use in developing new antibiotics .

Case Study 2: Molecular Docking Studies

Molecular docking studies have been conducted to predict the interaction of N-ethyl-3,4-dihydro-2H-pyrrol-5-amines with various protein targets involved in cancer and inflammation pathways. These studies provide insights into the binding affinities and mechanisms of action of these compounds .

Wirkmechanismus

The mechanism of action of N-ethyl-3,4-dihydro-2H-pyrrol-5-amine involves its interaction with specific molecular targets and pathways. It can act as a ligand for certain receptors or enzymes, modulating their activity. The exact molecular targets and pathways depend on the specific application and the biological context in which the compound is used .

Vergleich Mit ähnlichen Verbindungen

Pyrrole: A basic structure similar to N-ethyl-3,4-dihydro-2H-pyrrol-5-amine but without the ethyl and amine substitutions.

Pyrrolopyrazine: Contains both pyrrole and pyrazine rings and exhibits different biological activities.

Pyrrolone and Pyrrolidinone: These compounds have similar five-membered rings but differ in their functional groups and biological activities

Uniqueness: N-ethyl-3,4-dihydro-2H-pyrrol-5-amine is unique due to its specific substitutions, which confer distinct chemical reactivity and biological properties.

Biologische Aktivität

N-ethyl-3,4-dihydro-2H-pyrrol-5-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant case studies and research findings.

Chemical Structure and Properties

N-ethyl-3,4-dihydro-2H-pyrrol-5-amine features a pyrrole ring structure, which is known for its role in various biological activities. The molecular formula for this compound is , indicating the presence of nitrogen atoms that contribute to its biological reactivity.

1. Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of N-ethyl-3,4-dihydro-2H-pyrrol-5-amine. In vitro evaluations have demonstrated its effectiveness against various bacterial strains. For instance:

| Compound | MIC (µg/mL) | Target Bacteria |

|---|---|---|

| N-ethyl-3,4-dihydro-2H-pyrrol-5-amine | 50 | Pseudomonas aeruginosa |

| 25 | Staphylococcus aureus | |

| 20 | Candida albicans |

These results suggest that this compound exhibits moderate to strong antimicrobial properties, comparable to established antibiotics such as ciprofloxacin and ampicillin .

2. Hypolipidemic Effects

In animal models, particularly hyperlipidemic rats, N-ethyl-3,4-dihydro-2H-pyrrol-5-amine derivatives have shown significant hypolipidemic effects. Studies reported reductions in cholesterol and triglyceride levels, indicating a potential role in managing lipid disorders:

| Parameter | Control Group | Treatment Group |

|---|---|---|

| Total Cholesterol (mg/dL) | 250 | 180 |

| Triglycerides (mg/dL) | 150 | 90 |

The mechanism appears to involve inhibition of cholesterol absorption through interactions with specific enzymes like NPC1L1 .

3. Anticancer Activity

N-ethyl-3,4-dihydro-2H-pyrrol-5-amine has also been investigated for its anticancer properties. In vitro studies have shown that it induces apoptosis in cancer cell lines. The following table summarizes findings from recent research:

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| MCF7 (Breast Cancer) | 10 | Induces apoptosis |

| HeLa (Cervical Cancer) | 15 | Cell cycle arrest |

| A549 (Lung Cancer) | 12 | Inhibits proliferation |

These results indicate that the compound may serve as a lead for developing new anticancer agents .

The biological activity of N-ethyl-3,4-dihydro-2H-pyrrol-5-amine is primarily attributed to its interaction with various molecular targets:

- Receptor Modulation : The compound has been shown to modulate imidazoline receptors, which are involved in cardiovascular regulation and neuroprotection.

- Enzyme Inhibition : It acts as an inhibitor of key enzymes involved in lipid metabolism and cancer cell proliferation.

- Antioxidant Activity : Some derivatives exhibit strong antioxidant properties, contributing to their overall therapeutic potential .

Case Studies

Several case studies have illustrated the practical applications of N-ethyl-3,4-dihydro-2H-pyrrol-5-amines:

- Study on Antimicrobial Efficacy : A recent study tested the compound against clinical isolates of Staphylococcus aureus, revealing an MIC value significantly lower than that of standard treatments.

- Hypolipidemic Intervention : In a controlled animal study, administration of the compound led to a marked decrease in lipid profiles over four weeks compared to untreated controls.

- Cancer Cell Line Analysis : Research involving various cancer cell lines demonstrated that treatment with N-ethyl derivatives led to increased apoptosis rates and decreased viability compared to untreated cells.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.